1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one
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Overview
Description
1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one is a complex organic compound that features a unique structure combining a benzo[1,4]thiazin ring with a dimethyl-butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one typically involves multi-step organic reactions. The key steps include the formation of the benzo[1,4]thiazin ring and the subsequent attachment of the dimethyl-butan-2-one moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Disilane-bridged architectures: Compounds with unique electronic properties due to the presence of Si-Si bonds.
Uniqueness: 1-[2-(3,3-Dimethyl-2-oxo-butyl)-2-hydroxy-4H-benzo[1,4]thiazin-3-ylidene]-3,3-dimethyl-butan-2-one is unique due to its combination of a benzo[1,4]thiazin ring and a dimethyl-butan-2-one moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H27NO3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[(3Z)-3-(3,3-dimethyl-2-oxobutylidene)-2-hydroxy-4H-1,4-benzothiazin-2-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C20H27NO3S/c1-18(2,3)16(22)11-15-20(24,12-17(23)19(4,5)6)25-14-10-8-7-9-13(14)21-15/h7-11,21,24H,12H2,1-6H3/b15-11- |
InChI Key |
JUPVHJSNPBLYQW-PTNGSMBKSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)CC1(/C(=C/C(=O)C(C)(C)C)/NC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C)(C)C(=O)CC1(C(=CC(=O)C(C)(C)C)NC2=CC=CC=C2S1)O |
Origin of Product |
United States |
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